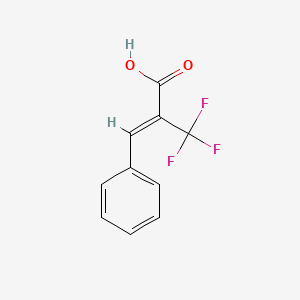

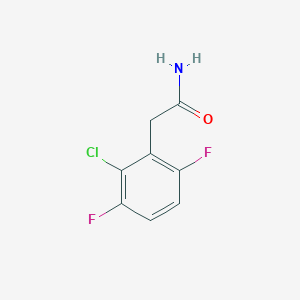

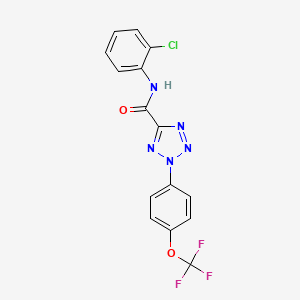

6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiprotozoal Agents

Compounds structurally related to "6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide" have been synthesized for antiprotozoal applications. For instance, diamidines derived from imidazo[1,2-a]pyridines exhibited strong DNA affinities and demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Anti-Inflammatory and Analgesic Agents

Derivatives of "this compound" have shown promising anti-inflammatory and analgesic activities. Novel heterocyclic compounds synthesized from visnaginone and khellinone derivatives were found to significantly inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and displayed analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds similar to "this compound" provide insight into their potential applications. A study detailed the synthesis of monoamide isomers and discussed their inductive effects contributed by methyl-substituted groups at the pyridine ring, emphasizing the versatility of these compounds in chemical synthesis (Kadir et al., 2017).

Anticancer Activity

Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been explored for their anticancer properties. Novel derivatives exhibited promising anticancer activity against human cancer cell lines, demonstrating the potential of these compounds in developing new cancer therapies (Santhosh kumar et al., 2015).

Antifungal Activity

Research on "this compound" derivatives has also extended to antifungal applications. Synthesized pyrido[2,3-d]pyrimidine derivatives exhibited significant antifungal activities, suggesting their utility in developing new antifungal agents (Hanafy, 2011).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways necessary for the bacteria’s survival and proliferation.

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that they may lead to the death or inhibition of these bacteria.

Orientations Futures

The future directions of research on 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For example, pyrimidinamine derivatives have shown promise as potential anti-fibrotic drugs .

Propriétés

IUPAC Name |

6-methoxy-N-pyridin-2-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-6-8(13-7-14-10)11(16)15-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHDTMCXBUIQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)

![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)

![2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B2696887.png)